molecular formula C6H12O6 B583609 D-(2-~13~C)Fructofuranose CAS No. 117013-19-1

D-(2-~13~C)Fructofuranose

Cat. No.: B583609
CAS No.: 117013-19-1
M. Wt: 181.148
InChI Key: RFSUNEUAIZKAJO-STNXCDFNSA-N
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Description

D-(2-~13~C)Fructofuranose is a type of monosaccharide with the molecular formula C6H12O6 . It is functionally related to D-fructofuranose .


Synthesis Analysis

The synthesis of D-Fructofuranose-linked Chitin Oligosaccharides was achieved using the transglycosylation reaction catalyzed by β-N-acetylhexosaminidase of Stenotrophomonas maltophilia . The structures of these oligosaccharides were confirmed by comparing instrumental analysis data of fragments obtained by enzymatic hydrolysis and acid hydrolysis of them with known data of these fragments .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with the molecular formula C6H12O6 . The structure includes three defined atom stereocenters and one undefined atom stereocenter .


Chemical Reactions Analysis

Invertases, which include this compound, catalyze the hydrolysis of sucrose to glucose and fructose . This reaction is irreversible and plays a key role in primary metabolism and plant development .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 181.15 g/mol, a topological polar surface area of 110 Ų, and a complexity of 162 . It has five hydrogen bond donors and six hydrogen bond acceptors .

Scientific Research Applications

Novel Physiological Functions from Difructose Anhydrides

Difructose anhydrides (DFAs), consisting of two fructose residues including fructofuranose forms, have shown promise for novel physiological functions due to their unique structures and properties. DFAs like DFA III and DFA IV are produced from specific bacteria through the action of enzymes such as inulase II and LFTase. These compounds, not digested by the digestive systems of rats, indicate potential health benefits and applications in food science, acting as dietary fibers that could affect calcium absorption and other physiological processes without raising blood sugar levels (Saito & Tomita, 2000).

Enzymatic and Structural Insights

The discovery and characterization of enzymes capable of synthesizing or modifying fructofuranose-containing compounds, such as DFA I synthase/hydrolase from Bifidobacterium dentium, expand our understanding of carbohydrate biochemistry. These enzymes not only highlight the metabolic versatility of microorganisms but also offer tools for the synthesis of complex sugars and potential prebiotics, paving the way for novel food ingredients and therapeutic agents (Kashima et al., 2021).

Catalytic Behavior Improvement

The study on the catalytic behavior of DFA I-forming inulin fructotransferase from Streptomyces davawensis through site-directed mutagenesis illustrates the potential for enhancing enzyme efficiency and stability. These advancements in enzyme engineering could lead to more efficient production processes for fructofuranose-containing compounds, which are valuable in various industrial applications, including food, pharmaceuticals, and biotechnology (Yu et al., 2017).

Synthesis and Evaluation of Analogues

The synthesis and evaluation of fructose analogues, including those locked in the cyclic furanose form, provide a foundation for developing inhibitors and probes for studying the fructose transport mechanisms in cells. This research could have implications for understanding and treating metabolic diseases related to fructose uptake and metabolism (Tatibouët et al., 2000).

Adsorption and Transformation Studies

Investigations into the adsorption of fructose on Sn-BEA zeolite and the transformation of cellulosic biomass into valuable downstream products showcase the relevance of fructofuranose in biofuel production and green chemistry. Understanding how fructofuranose conformers interact with catalysts can inform the development of more efficient processes for converting renewable resources into fuels and chemicals (Yang et al., 2016).

Mechanism of Action

Target of Action

D-(2-~13~C)Fructofuranose primarily targets enzymes such as invertases, inulinases, and levanases . These enzymes play a crucial role in the hydrolysis of certain saccharides, particularly those involved in the metabolism of fructose.

Mode of Action

The compound interacts with its targets by being a substrate for these enzymes. Specifically, invertases act on sucrose to release D-fructofuranose . The released D-fructofuranose has the β-configuration, indicating that the compound undergoes a structural change during this enzymatic interaction .

Biochemical Pathways

This compound is involved in the biochemical pathway of fructose metabolism. In this pathway, inulin fructotransferase (IFTase) first converts inulin to III-type difructose anhydride (DFA-III), which has many beneficial physiological functions . This conversion is a key step in the energy provision process for organisms .

Pharmacokinetics

They reach the colon intact, where they are fermented by the intestinal microbiota .

Result of Action

The action of this compound results in the production of β-D-fructofuranose The production of β-D-fructofuranose is significant as it indicates the successful hydrolysis of sucrose by invertases .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. For instance, the enzyme invertase displays the highest catalytic activity for DFA III at pH 5.5 and 55°C . Therefore, the efficacy and stability of this compound’s action may vary depending on these environmental conditions.

Future Directions

The future directions of D-(2-~13~C)Fructofuranose research could involve further exploration of its physiological functions and potential applications .

Biochemical Analysis

Biochemical Properties

D-(2-~13~C)Fructofuranose plays a crucial role in biochemical reactions. It interacts with enzymes such as inulin fructotransferase (IFTase) and difructose anhydride hydrolase (DFA-IIIase) from Duffyella gerundensis A4 . These interactions involve the conversion of inulin to III-type difructose anhydride (DFA-III), which has many beneficial physiological functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, DFA-IIIase from Duffyella gerundensis A4 has been shown to interact with this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as IFTase and DFA-IIIase, which are involved in the conversion of inulin to DFA-III . This could also include any effects on metabolic flux or metabolite levels.

Properties

IUPAC Name

(3S,4S,5R)-2,5-bis(hydroxymethyl)(213C)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSUNEUAIZKAJO-STNXCDFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([13C](O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746023
Record name D-(2-~13~C)Fructofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117013-19-1
Record name D-(2-~13~C)Fructofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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